Cas no 3060-62-6 ((±)-Stizolobic Acid)

(±)-Stizolobic Acid 化学的及び物理的性質
名前と識別子
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- (S)-form-Stizolobic-acid
- (±)-form-Stizolobic-acid
- 4-((S)-2-Amino-2-carboxy-aethyl)-6-oxo-6H-pyran-2-carbonsaeure
- 4-((S)-2-amino-2-carboxy-ethyl)-6-oxo-6H-pyran-2-carboxylic acid
- L-stizolobic acid
- L-Stizolobsaeure
- stizolobic acid
- 4-(2-Amino-2-carboxyethyl)-2-oxo-2H-pyran-6-carboxylic acid
- Stizolobate
- 4-(2-amino-2-carboxyethyl)-6-oxopyran-2-carboxylic acid
- Q27108339
- (+/-)-Stizolobic Acid
- CHEBI:9274
- 3060-62-6
- DAA06062
- (±)-Stizolobic Acid
-
- インチ: InChI=1S/C9H9NO6/c10-5(8(12)13)1-4-2-6(9(14)15)16-7(11)3-4/h2-3,5H,1,10H2,(H,12,13)(H,14,15)
- InChIKey: KQZBVNZAEQASKU-UHFFFAOYSA-N
- ほほえんだ: NC(Cc1cc(oc(=O)c1)C(O)=O)C(O)=O
計算された属性
- せいみつぶんしりょう: 227.04298701g/mol
- どういたいしつりょう: 227.04298701g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 7
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 408
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 127Ų
- 疎水性パラメータ計算基準値(XlogP): -3.3
(±)-Stizolobic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | S777820-100mg |
(±)-Stizolobic Acid |
3060-62-6 | 100mg |
$ 11200.00 | 2023-09-06 | ||
TRC | S777820-1mg |
(±)-Stizolobic Acid |
3060-62-6 | 1mg |
$155.00 | 2023-05-17 | ||
TRC | S777820-10mg |
(±)-Stizolobic Acid |
3060-62-6 | 10mg |
$1194.00 | 2023-05-17 | ||
TRC | S777820-5mg |
(±)-Stizolobic Acid |
3060-62-6 | 5mg |
$620.00 | 2023-05-17 |
(±)-Stizolobic Acid 関連文献
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1. Index pages
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J. M. Dickinson Nat. Prod. Rep. 1993 10 71
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T. W. Goodwin,R. L. Hartles,J. Glover,S. V. Perry,L. Fowden Annu. Rep. Prog. Chem. 1959 56 322
-
5. Index pages
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P. G. Waterman,A. I. Gray Nat. Prod. Rep. 1987 4 175
-
Seulah Lee,Jae Sik Yu,Seoung Rak Lee,Ki Hyun Kim Nat. Prod. Rep. 2022 39 512
(±)-Stizolobic Acidに関する追加情報
Exploring the Unique Properties and Applications of (S)-form-Stizolobic-acid (CAS No. 3060-62-6)
(S)-form-Stizolobic-acid (CAS No. 3060-62-6) is a naturally occurring organic compound that belongs to the class of amino acid derivatives. This chiral molecule has garnered significant attention in recent years due to its unique structural features and potential applications in various scientific fields. The compound's stereospecific properties make it particularly interesting for researchers studying biochemical pathways and enzymatic reactions.
The molecular structure of (S)-form-Stizolobic-acid contains both carboxylic acid and amino functional groups, which contribute to its amphoteric nature. This characteristic allows the compound to participate in diverse chemical interactions, making it valuable for studies in plant biochemistry and metabolic engineering. Recent advances in analytical techniques have enabled more precise characterization of this compound's behavior in biological systems.
One of the most fascinating aspects of (S)-form-Stizolobic-acid is its role in plant metabolism. Research has shown that this compound serves as an important intermediate in the biosynthesis of certain secondary metabolites. Its presence has been detected in several leguminous plants, where it participates in specialized defense mechanisms against pathogens. These findings have sparked interest in potential agricultural applications, particularly in developing natural plant protectants.
In the pharmaceutical field, (S)-form-Stizolobic-acid has shown promise as a building block for drug discovery. Its chiral center and functional groups make it a potential precursor for designing bioactive molecules. Recent studies have explored its incorporation into peptide mimetics and other therapeutic compounds, with particular interest in its potential neurological effects.
The compound's optical activity has also made it valuable in chiral synthesis and asymmetric catalysis. Researchers are investigating its use as a chiral auxiliary or resolution agent in organic synthesis. These applications align with current industry trends toward more sustainable chemistry practices and green synthesis methods.
Analytical methods for detecting and quantifying (S)-form-Stizolobic-acid have evolved significantly. Modern chromatographic techniques, particularly HPLC with chiral columns, and advanced spectroscopic methods like NMR and mass spectrometry have improved our understanding of this compound's behavior in various matrices. These advancements support quality control in research applications and potential commercial uses.
From a commercial perspective, the market for specialized amino acid derivatives like (S)-form-Stizolobic-acid is growing. The compound's potential in nutraceuticals, cosmeceuticals, and biotechnology applications has attracted attention from various industries. Current research focuses on developing efficient biosynthetic routes for large-scale production while maintaining the compound's stereochemical purity.
Environmental considerations are also important when working with (S)-form-Stizolobic-acid. As a naturally occurring compound, it generally exhibits good biodegradability and low ecotoxicity. These characteristics make it attractive for applications where environmental impact is a concern, aligning with global trends toward green chemistry and sustainable materials.
Future research directions for (S)-form-Stizolobic-acid may explore its potential in personalized medicine and precision agriculture. The compound's unique properties could contribute to developments in plant-based therapeutics and sustainable crop protection solutions. Additionally, its role in microbial interactions and soil health presents interesting avenues for investigation.
For researchers and industry professionals seeking high-quality (S)-form-Stizolobic-acid, proper storage and handling are essential. The compound should be maintained under controlled conditions to preserve its chemical stability and optical purity. Standard protocols for handling amino acid derivatives generally apply, with particular attention to moisture control and protection from light.
The scientific literature contains numerous studies documenting the properties and applications of (S)-form-Stizolobic-acid. Recent publications have focused on its biosynthetic pathways, enzymatic transformations, and potential biotechnological applications. These resources provide valuable insights for anyone working with this interesting compound.
In conclusion, (S)-form-Stizolobic-acid (CAS No. 3060-62-6) represents a fascinating subject of study with diverse potential applications. Its unique stereochemical properties, biological activities, and environmental compatibility make it relevant to multiple scientific disciplines. As research continues to uncover new aspects of this compound's behavior and utility, its importance in both academic and industrial settings is likely to grow.
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